molecular formula C16H23NO4 B5486776 {4-[(2-propylpentanoyl)amino]phenoxy}acetic acid

{4-[(2-propylpentanoyl)amino]phenoxy}acetic acid

Cat. No.: B5486776
M. Wt: 293.36 g/mol
InChI Key: KMXXSGYSODLVEA-UHFFFAOYSA-N
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Description

{4-[(2-propylpentanoyl)amino]phenoxy}acetic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenoxyacetic acid core with a substituted amide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-propylpentanoyl)amino]phenoxy}acetic acid typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-aminophenoxyacetic acid with 2-propylpentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction forms the amide bond between the two components.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-propylpentanoyl)amino]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or sulfonyl chlorides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted phenoxyacetic acid derivatives.

Scientific Research Applications

{4-[(2-propylpentanoyl)amino]phenoxy}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {4-[(2-propylpentanoyl)amino]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler analog with similar structural features but lacking the substituted amide group.

    4-aminophenoxyacetic acid: Another analog with an amino group instead of the amide group.

Uniqueness

{4-[(2-propylpentanoyl)amino]phenoxy}acetic acid is unique due to the presence of the substituted amide group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(2-propylpentanoylamino)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-3-5-12(6-4-2)16(20)17-13-7-9-14(10-8-13)21-11-15(18)19/h7-10,12H,3-6,11H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXXSGYSODLVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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